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Compound of Interest

Compound Name: 3-Iodopentane

Cat. No.: B157830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-iodopentane. The document is inten

scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties,

and experimental protocols for its synthesis and common reactions. The information is presented in a structured format, including data tables and visu

easy reference and application in a laboratory setting.

Chemical Structure and Identification
3-Iodopentane is a secondary alkyl iodide characterized by a pentane backbone with an iodine atom substituted at the third carbon position. Its symm

influences its spectroscopic properties.

Table 1: Structural and Identification Data for 3-Iodopentane

Parameter Value Citation(s)

IUPAC Name 3-iodopentane [1]

Molecular Formula C₅H₁₁I [1][2]

CAS Number 1809-05-8 [1][2]

Canonical SMILES CCC(I)CC [2]

InChI InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 [1][2]

InChIKey VRQDQJYBWZERBW-UHFFFAOYSA-N [1][2]

digraph "3-Iodopentane_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];

node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];

edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

// Atom nodes

C1 [label="CH₃", pos="0,0!"];

C2 [label="CH₂", pos="1,0.5!"];

C3 [label="CH", pos="2,0!"];

C4 [label="CH₂", pos="3,0.5!"];

C5 [label="CH₃", pos="4,0!"];

I[label="I", pos="2,-1!", fontcolor="#EA4335"];
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// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C3 -- I;

}

Caption: 2D structure of 3-Iodopentane.

Physicochemical Properties
3-Iodopentane is a flammable liquid with low solubility in water and is soluble in many organic solvents, consistent with its non-polar alkyl structure.[3

Table 2: Physicochemical Properties of 3-Iodopentane

Property Value Unit Citation(s)

Molecular Weight 198.05 g/mol [1][2]

Density ~1.52 g/cm³ [4]

Boiling Point 146.6 °C at 760 mmHg [4]

Melting Point -85.6 (estimate) °C

Flash Point 44.6 °C [4]

Vapor Pressure 5.82 mmHg at 25°C [4]

Refractive Index 1.497 [4]

LogP (Octanol/Water) 3.39 [5]

Water Solubility Low (quantitative data not readily available) [3]

Reactivity and Chemical Behavior
The chemical behavior of 3-iodopentane is dominated by the carbon-iodine bond. The C-I bond is relatively weak, with a bond dissociation energy of

kcal/mol, making the iodide ion an excellent leaving group.[6] This facilitates nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions
3-Iodopentane readily undergoes Sₙ2 reactions with a variety of nucleophiles. Due to its secondary nature, Sₙ1 reactions are also possible, particula

nucleophiles in polar protic solvents.

Elimination Reactions
Treatment of 3-iodopentane with a strong, non-nucleophilic base will lead to an E2 elimination reaction. The major product of this reaction is 2-pente

rule.[7]

Experimental Protocols
The following are representative protocols for the synthesis and a common reaction of 3-iodopentane, based on established chemical principles.

Synthesis of 3-Iodopentane from 3-Pentanol
This method involves the conversion of the hydroxyl group of 3-pentanol into a good leaving group, followed by substitution with iodide.[8]

Reaction: CH₃CH₂CH(OH)CH₂CH₃ → CH₃CH₂CH(I)CH₂CH₃
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Materials:

3-Pentanol

Concentrated Hydriodic Acid (HI) or an alternative iodinating agent (e.g., P/I₂)

Diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 3-pentanol.

Cool the flask in an ice bath and slowly add 1.5 equivalents of concentrated hydriodic acid.

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or gently heat to reflux to inc

Monitor the reaction progress using TLC or GC.

Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize exc

sodium thiosulfate solution (to remove any remaining iodine), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

The crude 3-iodopentane can be purified by fractional distillation under reduced pressure.

Starting Materials

Reaction Workup Purification
3-Pentanol

Reaction Mixture

Hydriodic Acid

Extraction
Completion

Washing Drying Distillation Pure 3

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3-iodopentane.

Nucleophilic Substitution: Synthesis of 3-Azidopentane
This protocol describes a typical Sₙ2 reaction using sodium azide as the nucleophile.

Reaction: CH₃CH₂CH(I)CH₂CH₃ + NaN₃ → CH₃CH₂CH(N₃)CH₂CH₃ + NaI

Materials:

3-Iodopentane

Sodium azide (NaN₃)
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Anhydrous Dimethylformamide (DMF)

Diethyl ether

Deionized water

Anhydrous sodium sulfate

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-iodopentane in anhydrous DMF.

Add 1.5 equivalents of sodium azide to the stirred solution.

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

Separate the layers and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with water and brine to remove DMF and residual salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-azidopentane.

Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Data
Due to the plane of symmetry in 3-iodopentane, its NMR spectra are simplified, showing three distinct sets of signals.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Iodopentane

Atom Position ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) Citation(s)

C3-H ~4.1 - 4.3 Multiplet ~45 - 50 [6]

C2/C4-H₂ ~1.8 - 2.0 Multiplet ~30 - 35 [6]

C1/C5-H₃ ~0.9 - 1.1 Triplet ~10 - 15 [6]

Note: These are estimated values

and can vary based on the

solvent and experimental

conditions.

Mass Spectrometry
The mass spectrum of 3-iodopentane will show a molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern is dictated by the cleavage of bon

iodine-bearing carbon.

Table 4: Expected Mass Spectrometry Fragmentation for 3-Iodopentane
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m/z Value Ion Fragment Comments

198 [CH₃CH₂CH(I)CH₂CH₃]⁺ Molecular ion (M⁺) peak.

169 [M - C₂H₅]⁺
Loss of an ethyl radical. A prominent peak d

alpha to the iodine.

127 [I]⁺ Iodine cation.

71 [C₅H₁₁]⁺ Loss of an iodine radical.

43 [C₃H₇]⁺ Propyl cation fragment.

29 [C₂H₅]⁺ Ethyl cation fragment.

digraph "MS_Fragmentation" {

rankdir=LR;

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, color="#5F6368", fontcolor="#202124", fill

edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

"3-Iodopentane" -> "Molecular Ion (m/z 198)" [label="Ionization"];

"Molecular Ion (m/z 198)" -> "Fragment (m/z 169)" [label="- C₂H₅•"];

"Molecular Ion (m/z 198)" -> "Fragment (m/z 71)" [label="- I•"];

"Fragment (m/z 71)" -> "Fragment (m/z 43)" [label="- C₂H₄"];

"Fragment (m/z 71)" -> "Fragment (m/z 29)" [label="- C₃H₆"];

}

Caption: Simplified mass spectrometry fragmentation pathway.

Safety and Handling
3-Iodopentane is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipm

safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Table 5: GHS Hazard Information for 3-Iodopentane

Hazard Statement Code Description Citation(s)

Flammable H226 Flammable liquid and vapor [1]

Skin Irritant H315 Causes skin irritation [1]

Eye Irritant H319 Causes serious eye irritation [1]

Respiratory Tract Irritant H335 May cause respiratory irritation [1]

Conclusion
3-Iodopentane is a valuable secondary alkyl halide for various organic transformations, primarily driven by the reactivity of the carbon-iodine bond. It

simplifies spectral analysis, making it a useful model compound for studying reaction mechanisms. The information provided in this guide, including it

properties, detailed reactivity, and representative experimental protocols, serves as a foundational resource for its application in research and develop

precautions are essential when handling this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering

scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodopentane
https://www.chemeo.com/cid/31-485-9/3-Iodopentane
https://www.solubilityofthings.com/1-iodopentane
https://www.chemsrc.com/en/cas/1809-05-8_1001122.html
https://sielc.com/3-iodopentane
https://www.benchchem.com/product/b157830
https://glaserr.missouri.edu/vitpub/teaching/2210s24/Sources/LIT_elimination-reactions.pdf
https://www.chegg.com/homework-help/questions-and-answers/devise-synthesis-prepare-3-iodopentane-3-pentanol-stackrel-text-step-2-longrightarrow-part-q121391756
https://www.benchchem.com/product/b157830#3-iodopentane-chemical-properties-and-structure
https://www.benchchem.com/product/b157830#3-iodopentane-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157830?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

